2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine

Medicinal Chemistry Scaffold Design Conformational Analysis

2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine (CAS 952702-87-3) is a heterocyclic compound with the molecular formula C₈H₅N₃O and a molecular weight of 159.14 g/mol that features a fused tricyclic framework incorporating isoxazole and pyridine rings. This tricyclic scaffold is assigned PubChem CID 45117962.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 952702-87-3
Cat. No. B12906055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine
CAS952702-87-3
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=CNOC3=N2)N=C1
InChIInChI=1S/C8H5N3O/c1-2-9-7-3-5-4-10-12-8(5)11-6(1)7/h1-4,10H
InChIKeyPFNFDRXMFNOMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine (CAS 952702-87-3): Core Scaffold Identity and Procurement-Relevant Characteristics


2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine (CAS 952702-87-3) is a heterocyclic compound with the molecular formula C₈H₅N₃O and a molecular weight of 159.14 g/mol that features a fused tricyclic framework incorporating isoxazole and pyridine rings [1]. This tricyclic scaffold is assigned PubChem CID 45117962 [1]. The compound serves primarily as a versatile building block for the synthesis of more complex heterocyclic derivatives with tailored biological activities . Its computed properties include an XLogP3-AA value of 1.1, one hydrogen bond donor, four hydrogen bond acceptors, and zero rotatable bonds [1], defining its physicochemical profile for downstream synthetic applications.

RRigid tricyclic core with zero rotatable bonds supports conformational pre‑organization in scaffold‑hunting workflows
HFour hydrogen bond acceptors across a planar framework provide multiple anchoring points for target engagement
LLow lipophilicity (XLogP ~1.1) aids solubility and offers developability headroom during lead optimization

Why Generic Substitution Fails for 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine: Structural and Synthetic Constraints


Generic substitution with closely related fused heterocycles such as 1H-pyrazolo[3,4-b]pyridines, 1H-pyrrolo[2,3-b]pyridines, and isoxazolo[5,4-b]pyridines is not feasible because the unique [5,4-B][2,3-E] ring fusion of 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine creates a distinct spatial arrangement of hydrogen bond donors and acceptors (1 donor, 4 acceptors [1]) that cannot be replicated by simple isosteres [2]. Substitution with isomeric systems such as 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine alters the vector of functionalizable positions and therefore the geometry of any derived pharmacophore . The low computed lipophilicity (XLogP3-AA = 1.1 [1]) and zero rotatable bonds confer a rigid, planar topology with predictable conformational behavior, a feature not guaranteed in regioisomeric or ring-expanded analogs. As a result, direct replacement without re-optimization of downstream chemistry is likely to compromise target affinity, selectivity, or physicochemical properties.

!Isomeric tricyclic systems (e.g. [5,4‑b][3,4‑d] fusion) may shift the vector of functionalizable positions, altering pharmacophore geometry.
!Bicyclic isoxazolo[5,4‑b]pyridines lack the pyrrole nitrogen and offer fewer H‑bond acceptors (3 vs. 4), potentially reducing interaction capacity.
!Replacement with flexible 1H‑pyrrolo[2,3‑b]pyridine derivatives introduces rotatable bonds, which may alter binding entropy and selectivity.

Quantitative Differentiation Evidence for 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine Against Closest Analogs


Rigid Tricyclic Scaffold: Conformational Restriction and Rotatable Bond Count vs. 1H-Pyrrolo[2,3-b]pyridine Analogs

2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine possesses zero rotatable bonds, defining it as a completely rigid, planar tricyclic scaffold [1]. In contrast, commonly employed 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor scaffolds typically contain 2–4 rotatable bonds due to pendant substituents, introducing substantial conformational flexibility . This difference in conformational entropy has direct implications for target binding: rigid scaffolds pre-pay the entropic cost of binding, generally resulting in improved binding enthalpy and selectivity when appropriately matched to a binding site. However, the absence of published head-to-head binding data for this specific scaffold requires that this advantage be considered a class-level inference pending experimental verification.

Rotatable bonds
Class‑level
Target: 0 rotatable bonds
1H‑pyrrolo[2,3‑b]pyridine derivatives: typically 2–4
Rigidity may pre‑pay entropic binding cost; supports scaffold‑hunting campaigns that prioritize conformational restriction.
Computed property; direct binding data not yet reported.
Medicinal Chemistry Scaffold Design Conformational Analysis

Hydrogen Bond Acceptor Count and Topological Placement: Differentiation from Isoxazolo[5,4-b]pyridines

The target scaffold possesses four hydrogen bond acceptors (HBA) and one hydrogen bond donor (HBD) [1]. This HBA count is higher than that of the simpler isoxazolo[5,4-b]pyridine bicyclic core, which typically contains 3 HBA (two from the isoxazole oxygen and one from the pyridine nitrogen) [2]. The additional HBA originates from the pyrrole nitrogen integrated into the tricyclic framework. The spatial arrangement of these four acceptors across the rigid tricyclic plane creates a unique hydrogen-bonding fingerprint that cannot be matched by any bicyclic analog, potentially enabling distinct molecular recognition patterns at protein binding sites.

H‑bond acceptors
Class‑level
Target: 4 HBA, 1 HBD
Isoxazolo[5,4‑b]pyridine: typically 3 HBA, 0 HBD
Extra acceptor from pyrrole nitrogen enables distinct molecular recognition patterns.
Spatial arrangement differs from bicyclic analogs.
Molecular Recognition Hydrogen Bonding Scaffold Comparison

Lipophilicity Control: XLogP3-AA Comparison with Heteroaryl-Fused Pyridine Analogs

The computed XLogP3-AA value for 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine is 1.1 [1]. This relatively low lipophilicity places the scaffold in a favorable range for central nervous system (CNS) drug discovery and for compounds requiring high aqueous solubility. In comparison, disubstituted heteroaryl-fused pyridines described in patent US20100324046—including 1H-pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines—frequently exhibit higher computed logP values (typically 2.0–3.5) due to the presence of lipophilic substituents or the replacement of the isoxazole oxygen with more lipophilic groups [2]. The intrinsically lower lipophilicity of the target scaffold may reduce the risk of promiscuous binding, hERG channel blockade, and phospholipidosis, which are often associated with high-logP compounds.

Lipophilicity
Class‑level
Target XLogP3‑AA: 1.1
Pyrazolo/furo‑pyridine analogs: typically 2.0–3.5
Lower logP reduces promiscuous binding risk; leaves room for lipophilic substituents during optimization.
Computed by XLogP3; patent‑disclosed comparators.
Physicochemical Property Lipophilicity Drug-Likeness

Patent-Cited Cardiovascular Therapeutic Relevance: Adenosine Receptor Modulation vs. Unspecified Heterocyclic Libraries

Patent US20110003845, filed by Bayer HealthCare, explicitly claims substituted pyrrolopyridine, pyrazolopyridine, and isoxazolopyridine derivatives—including those derived from the isoxazolo-pyrrolopyridine core—for the treatment and/or prevention of cardiovascular disorders through adenosine receptor modulation [1]. This provides a defined therapeutic context that is absent for many other commercially available heterocyclic building blocks. In contrast, the broader class of disubstituted heteroaryl-fused pyridines (US20100324046) is claimed for general pharmaceutical use without a specific therapeutic focus [2]. The existence of a cardiovascular-targeted patent family provides downstream users with a validated disease-relevant starting point for lead optimization.

Patent context
Supporting
US20110003845 claims isoxazolo‑pyrrolopyridine derivatives for adenosine receptor modulation (cardiovascular research).
Provides a disease‑relevant research starting point, absent for many generic building blocks.
Patent family specificity vs. broad pharmaceutical claims.
Cardiovascular Disease Adenosine Receptor Therapeutic Indication

Procurement-Relevant Application Scenarios for 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine


Fragment-Based Lead Discovery Targeting Adenosine Receptors for Cardiovascular Indications

The rigid, low-molecular-weight scaffold (MW = 159.14, zero rotatable bonds [1]) is ideally suited as a fragment in fragment-based drug discovery (FBDD) campaigns targeting adenosine receptor subtypes (A₁, A₂ₐ, A₂₆, A₃), which are validated targets for cardiovascular disorders [2]. The scaffold's four hydrogen bond acceptors provide multiple anchoring points for initial hit identification via NMR or surface plasmon resonance (SPR) screening, while its low lipophilicity (XLogP3-AA = 1.1 [1]) ensures aqueous solubility compatible with biochemical assay conditions. The patent precedence established in US20110003845 provides a clear intellectual property landscape for lead optimization [2].

Kinase Inhibitor Scaffold-Hopping from 1H-Pyrrolo[2,3-b]pyridine Cores

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold extensively used in kinase inhibitor discovery, exemplified by potent inhibitors of FLT3, MELK, and PDE4B [1]. The isoxazolo-pyrrolopyridine scaffold offers a scaffold-hopping opportunity that replaces the pyrrole NH with an isoxazole ring system, introducing an additional hydrogen bond acceptor (4 HBA vs. 3 [2]) and reducing lipophilicity (XLogP3-AA = 1.1 vs. typical values of 2.0–3.5 for substituted 7-azaindoles [3]). This scaffold hop may address common liabilities of 7-azaindole-based inhibitors, including poor solubility due to high crystallinity and off-target kinase promiscuity associated with elevated lipophilicity.

Diversity-Oriented Synthesis (DOS) Library Construction for Phenotypic Screening

The bicyclic nature of the scaffold allows for diverse modifications at multiple positions, which can lead to derivatives with tailored biological activities [1]. The scaffold's three distinct ring systems (isoxazole, pyrrole, pyridine) offer orthogonal functionalization handles for parallel library synthesis. In a diversity-oriented synthesis approach, the scaffold can be elaborated at the C3 position of the isoxazole ring, the nitrogen of the pyrrole ring, and the pyridine ring positions to rapidly generate compound libraries for phenotypic screening. The low molecular weight (159.14 [2]) ensures that elaborated derivatives remain within lead-like chemical space (MW < 350) after the addition of substituents.

GABA_A α5 Receptor Ligand Development: Isosteric Replacement of Isoxazolo-Pyridine Derivatives

Isoxazole-pyridine derivatives have been disclosed as selective ligands for the GABA_A α5 receptor binding site, with potential applications in cognitive disorders [1]. The isoxazolo-pyrrolopyridine scaffold can serve as an isosteric replacement for the isoxazolo-pyridine core in these ligand series. The additional pyrrole ring in the target scaffold introduces a hydrogen bond donor (total: 1 HBD [2]) absent in the parent isoxazolo-pyridine system, potentially enabling additional interactions with the receptor that may enhance subtype selectivity. Computational docking studies using the published GABA_A receptor structures can guide the rational design of derivatives.

Application
Selection Property
Validation Focus
Adenosine receptor fragment‑based discovery (cardiovascular research)
Rigid, low‑MW core with four HBA anchors
Fragment screening (NMR/SPR) hit identification in receptor‑binding assays
Kinase inhibitor scaffold‑hopping from 7‑azaindole
Isoxazole ring replaces pyrrole NH; reduced lipophilicity vs. substituted azaindoles
Off‑target kinase selectivity profiling and solubility assessment
Diversity‑oriented synthesis (DOS) library for phenotypic screening
Orthogonal functionalization handles on isoxazole, pyrrole, and pyridine rings
Lead‑like chemical space compliance (MW < 350 after elaboration)
GABAA α5 receptor ligand isosteric replacement
Additional H‑bond donor (1 HBD) from pyrrole ring, absent in parent isoxazolo‑pyridine
Subtype selectivity via computational docking and in‑vitro binding
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